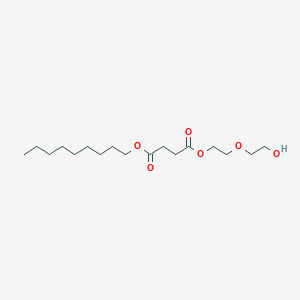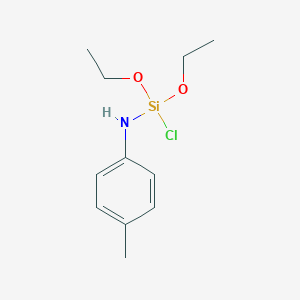
1-Chloro-1,1-diethoxy-N-(4-methylphenyl)silanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1,1-diethoxy-N-(4-methylphenyl)silanamine is an organosilicon compound with the molecular formula C11H18ClNO2Si This compound is characterized by the presence of a silicon atom bonded to a chlorine atom, two ethoxy groups, and an N-(4-methylphenyl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1,1-diethoxy-N-(4-methylphenyl)silanamine typically involves the reaction of 1-chloro-1,1-diethoxysilane with 4-methylphenylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants in a suitable solvent, such as toluene, and using a catalyst to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1,1-diethoxy-N-(4-methylphenyl)silanamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, to form different derivatives.
Hydrolysis: The ethoxy groups can be hydrolyzed in the presence of water or aqueous acids to form silanols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents, such as ethanol or methanol, at elevated temperatures.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ethoxy groups.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Various substituted silanamines.
Hydrolysis: Silanols and ethanol.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
1-Chloro-1,1-diethoxy-N-(4-methylphenyl)silanamine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules for research purposes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-1,1-diethoxy-N-(4-methylphenyl)silanamine involves its interaction with various molecular targets. The silicon atom can form stable bonds with other atoms, allowing the compound to act as a cross-linking agent in polymers. Additionally, the presence of the N-(4-methylphenyl) group can influence the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-1,1-dimethoxy-N-(4-methylphenyl)silanamine
- 1-Chloro-1,1-diethoxy-N-(4-ethylphenyl)silanamine
- 1-Chloro-1,1-diethoxy-N-(4-methoxyphenyl)silanamine
Uniqueness
1-Chloro-1,1-diethoxy-N-(4-methylphenyl)silanamine is unique due to the specific combination of its substituents, which confer distinct chemical properties. The presence of the ethoxy groups enhances its solubility in organic solvents, while the N-(4-methylphenyl) group provides steric hindrance, affecting its reactivity compared to similar compounds.
Propriétés
Numéro CAS |
110063-92-8 |
|---|---|
Formule moléculaire |
C11H18ClNO2Si |
Poids moléculaire |
259.80 g/mol |
Nom IUPAC |
N-[chloro(diethoxy)silyl]-4-methylaniline |
InChI |
InChI=1S/C11H18ClNO2Si/c1-4-14-16(12,15-5-2)13-11-8-6-10(3)7-9-11/h6-9,13H,4-5H2,1-3H3 |
Clé InChI |
ZHABNLVUAFCDRR-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](NC1=CC=C(C=C1)C)(OCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


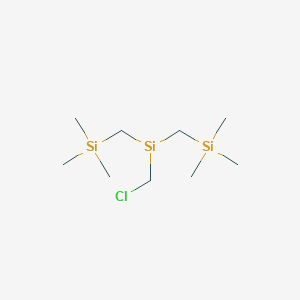

![2,2'-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile](/img/structure/B14321097.png)
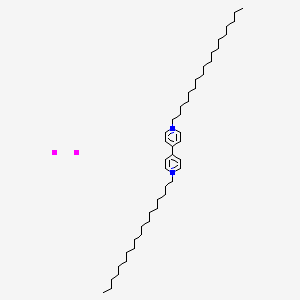

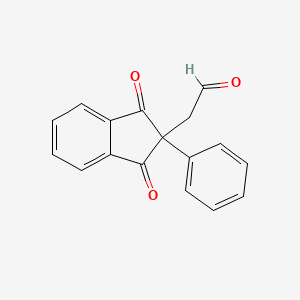
![2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14321129.png)
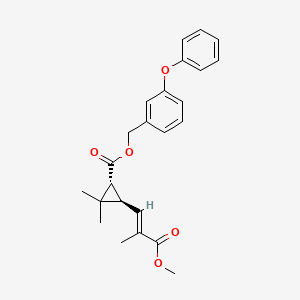
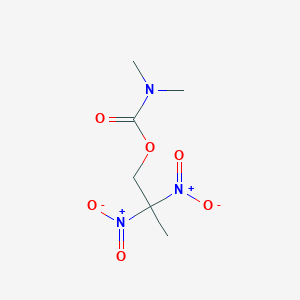
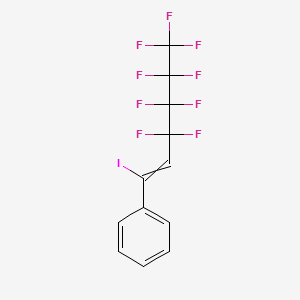
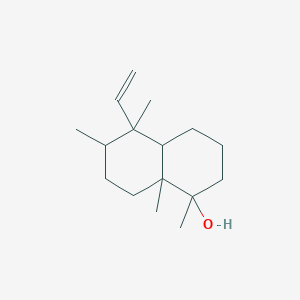

![8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan](/img/structure/B14321158.png)
